3-Chloro-6-(3-methoxyphenyl)pyridazine
Overview
Description
3-Chloro-6-(3-methoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms This particular compound features a chlorine atom at the third position and a methoxyphenyl group at the sixth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazines.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases (e.g., sodium hydride), solvents (e.g., DMF, THF), and temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., THF, DMF), and inert atmosphere (nitrogen or argon).
Major Products Formed
Substitution Reactions: Substituted pyridazines with various functional groups.
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazines.
Cross-Coupling: Aryl- or alkyl-substituted pyridazines.
Scientific Research Applications
3-Chloro-6-(3-methoxyphenyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-methoxyphenyl)pyridazine
- 3-Chloro-6-methylpyridazine
- 3-Chloro-6-methoxypyridazine
Comparison
3-Chloro-6-(3-methoxyphenyl)pyridazine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to 3-Chloro-6-(4-methoxyphenyl)pyridazine, the position of the methoxy group can lead to different steric and electronic effects, potentially altering its biological activity and chemical properties. Similarly, the presence of different substituents, such as a methyl group in 3-Chloro-6-methylpyridazine, can result in variations in reactivity and application potential.
Properties
IUPAC Name |
3-chloro-6-(3-methoxyphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCMUJFWBYWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508201 | |
Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76970-14-4 | |
Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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